molecular formula C13H15N3OS B3915475 4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B3915475
M. Wt: 261.34 g/mol
InChI Key: TWJQRNNMIWYMEN-RIYZIHGNSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond adjacent to a carbon-nitrogen double bond .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone with thioamide . The synthesis of hydrazones typically involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with hydrazine .


Molecular Structure Analysis

Thiazoles have a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Hydrazones contain a nitrogen-nitrogen bond adjacent to a carbon-nitrogen double bond .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . Hydrazones can act as ligands in coordination chemistry, and they can also undergo tautomerization .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of hydrazones can vary widely depending on their specific structure .

Mechanism of Action

The mechanism of action of thiazole and hydrazone derivatives can vary widely depending on their specific structure and the biological system in which they are acting .

Future Directions

Thiazoles and hydrazones are areas of active research in medicinal chemistry, with potential applications in the development of new drugs .

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-17-12-6-4-11(5-7-12)8-14-16-13-15-10(2)9-18-13/h4-9H,3H2,1-2H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJQRNNMIWYMEN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 6
4-ethoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

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